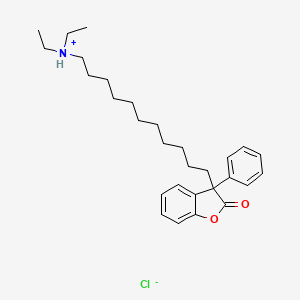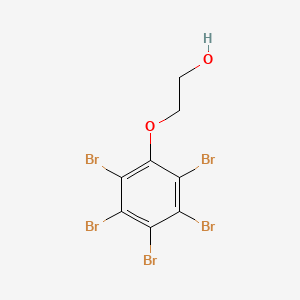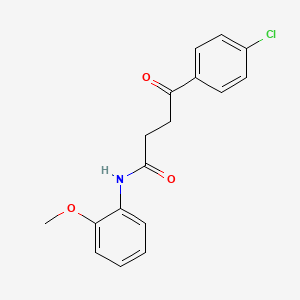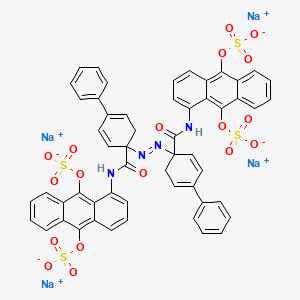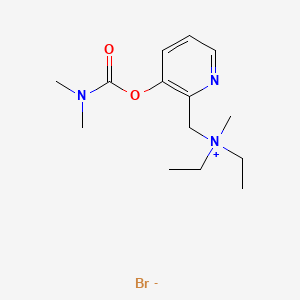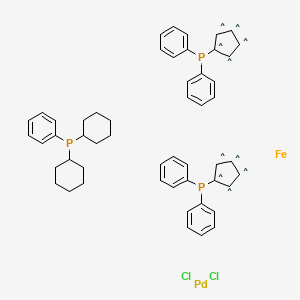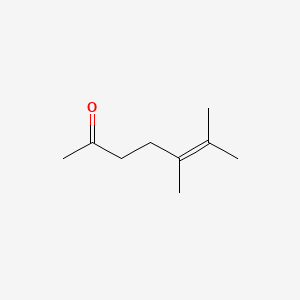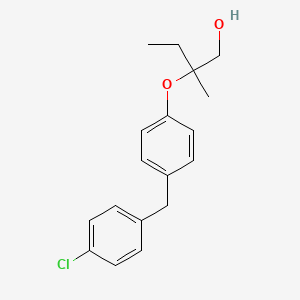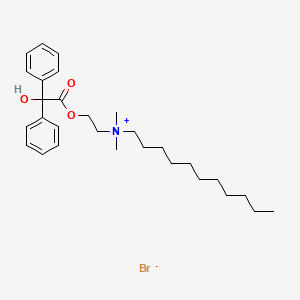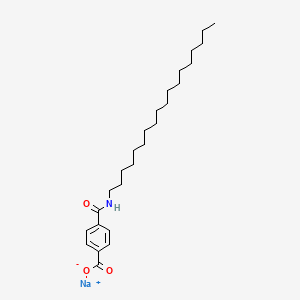
Di-o-tolylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Di-o-tolylmercury can be synthesized through the reaction of mercury(II) acetate with o-tolylmagnesium bromide in an ether solution. The reaction typically proceeds under an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of o-tolylmagnesium bromide by reacting o-tolyl bromide with magnesium in dry ether.
- Addition of mercury(II) acetate to the o-tolylmagnesium bromide solution.
- Isolation and purification of the resulting this compound by recrystallization .
Chemical Reactions Analysis
Di-o-tolylmercury undergoes various chemical reactions, including:
Substitution Reactions: It reacts with stannous chloride to form di-o-tolyltin dichloride.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.
Complex Formation: This compound can form complexes with other metal ions and ligands, which can alter its chemical behavior.
Scientific Research Applications
Di-o-tolylmercury has several applications in scientific research:
Mechanism of Action
The mechanism of action of di-o-tolylmercury involves its interaction with thiol groups in proteins and enzymes. This interaction can disrupt cellular functions and lead to toxic effects. The compound can also interfere with cellular signaling pathways and oxidative stress responses, contributing to its overall toxicity .
Comparison with Similar Compounds
Di-o-tolylmercury is similar to other organomercury compounds such as:
- Phenylmercury acetate
- Phenylmercury chloride
- Methylmercury
- Ethylmercury
Compared to these compounds, this compound is unique due to its specific structural arrangement and reactivity. Its ability to form complexes with other metals and its distinct substitution reactions make it a valuable compound for specialized research .
Properties
CAS No. |
616-99-9 |
|---|---|
Molecular Formula |
C14H14Hg |
Molecular Weight |
382.85 g/mol |
IUPAC Name |
bis(2-methylphenyl)mercury |
InChI |
InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3; |
InChI Key |
MXBDBDZPEVJJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Hg]C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



